molecular formula C17H20N4OS B3011739 6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 851125-29-6

6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B3011739
CAS RN: 851125-29-6
M. Wt: 328.43
InChI Key: FJBXLSGISVNNMU-UHFFFAOYSA-N
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Description

The compound “6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a butylthio group attached at the 6-position and a 3,4-dimethylphenyl group attached at the 1-position . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazolopyrimidine core, as well as the butylthio and 3,4-dimethylphenyl substituents . The pyrazolopyrimidine core is a heterocyclic structure that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the butylthio group could increase its lipophilicity, while the pyrazolopyrimidine core could allow it to form hydrogen bonds .

Scientific Research Applications

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent. Researchers synthesized several thieno[2,3-d]pyrimidin-4(3H)-ones, including this compound, and screened them against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Notably, some of these compounds exhibited significant antimycobacterial activity. Specifically, compounds 13b and 29e demonstrated very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .

Future Prospects

Given its promising antimycobacterial activity, the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, including our compound of interest, holds promise for future drug development. Researchers may explore modifications to enhance its efficacy, optimize pharmacokinetics, and improve selectivity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicinal chemistry, particularly given the interest in pyrazolopyrimidines as kinase inhibitors . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

6-butylsulfanyl-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-5-8-23-17-19-15-14(16(22)20-17)10-18-21(15)13-7-6-11(2)12(3)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXLSGISVNNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C=NN2C3=CC(=C(C=C3)C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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